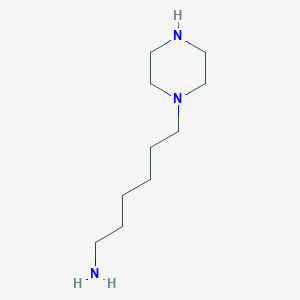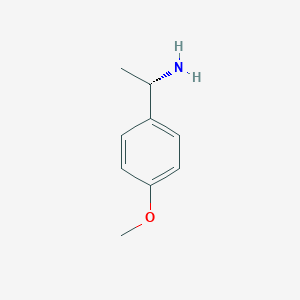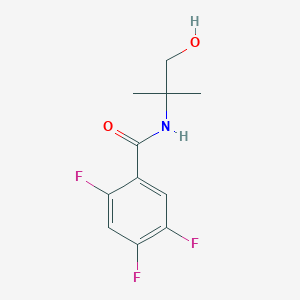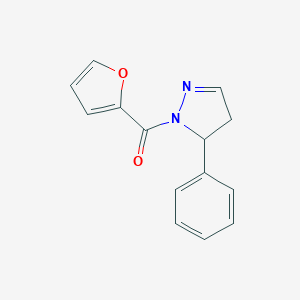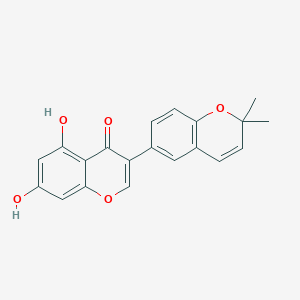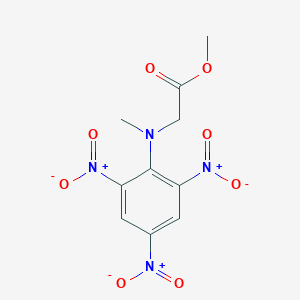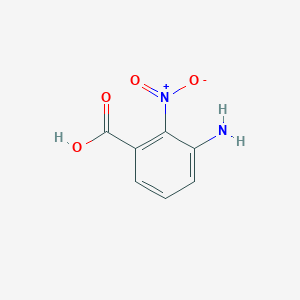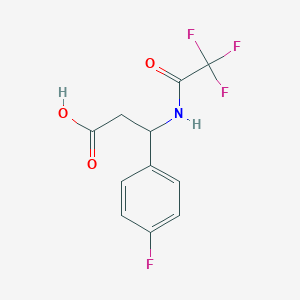
1,3-Bis(4-methoxyphenyl)-1,3-propanedione
概要
説明
1,3-Bis(4-methoxyphenyl)-1,3-propanedione is a chemical compound that has been studied for its potential applications and properties in various fields of chemistry. It falls under the category of β-diketones, which are known for their versatility in forming complexes with metals and in organic synthesis.
Synthesis Analysis
The synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione involves Claisen condensation reactions of different substituted aromatic ketones and esters. Optimum conditions for its synthesis include using toluene as a solvent and sodium amide as a catalyst. Microwave irradiation has been found to improve the yield significantly, reaching up to 72.1% under certain conditions (Li, 2013).
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione derivatives has been extensively studied. For example, the molecular structure of related compounds in its crystal state has been determined, showing characteristics such as disordered groups attached to the benzene ring and specific space group configurations (Kagawa et al., 1993).
Chemical Reactions and Properties
1,3-Bis(4-methoxyphenyl)-1,3-propanedione and its derivatives undergo various chemical reactions. They have been used to synthesize different organolithium compounds, exhibiting solubility in hydrocarbon solvents without polar additives. These compounds facilitate the polymerization of 1,3-butadiene, allowing for the production of polybutadienes with controlled molecular weights and structures (Sanderson et al., 1994).
Physical Properties Analysis
The physical properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione derivatives include solubility in common solvents and significant ultraviolet absorbance. These properties make them suitable as UV ultraviolet absorbents and for applications in materials science (Li, 2013).
Chemical Properties Analysis
In terms of chemical properties, the derivatives of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione are known for their antioxidant activities. This characteristic is particularly important for applications in materials science and chemistry, where these compounds can be used to prevent oxidative damage (Li, 2013).
科学的研究の応用
Synthesis and Characterization of Complexes :
- Used in the synthesis of heterotrinuclear complexes and investigated for its solubility properties in different solvents (Teixidor et al., 1987).
- Involved in the synthesis of bis-beta-diketone-type ligands for Tb(III) complexes, with potential applications in organic light-emitting devices (OLEDs) due to their fluorescence properties (Xiao et al., 2008).
Catalytic Applications :
- Found to be an effective catalyst for the epoxidation of olefinic compounds in the presence of molecular oxygen and aldehydes (Takai et al., 1991).
- Utilized in the direct epoxidation of olefins, showing significant catalytic activity (Yamada et al., 1991).
Photoluminescence and Antioxidant Activity :
- Exhibits significant antioxidant activity and can act as a UV ultraviolet absorbent (Jiang-lian, 2013).
Structural Studies :
- Analyzed for its molecular structure in different compounds and its impact on physical properties (Kagawa et al., 1993).
- Used in the study of the synthesis and properties of samarium(III)-based complexes with applications in luminescence (Sarıoğlu et al., 2020).
Other Applications :
- Plays a role in the formation of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen (Qian et al., 1992).
- Involved in the formation of dioxanes using manganese compounds (Nishino et al., 1991).
特性
IUPAC Name |
1,3-bis(4-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMDORSUZRRMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066363 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
CAS RN |
18362-51-1 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,p'-Dimethoxydibenzoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18362-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P,P'-DIMETHOXYDIBENZOYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ6BAP8SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

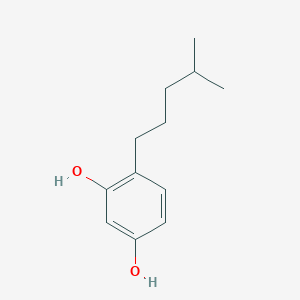
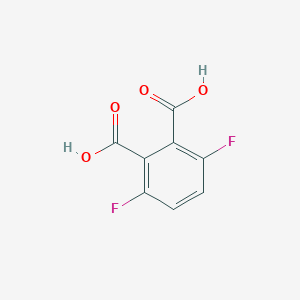
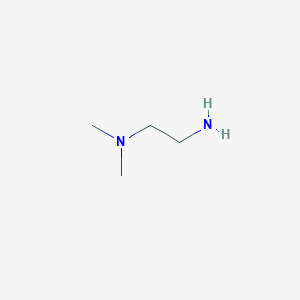
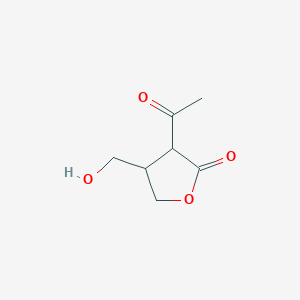
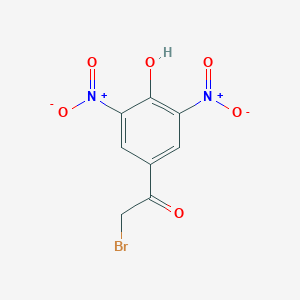
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
